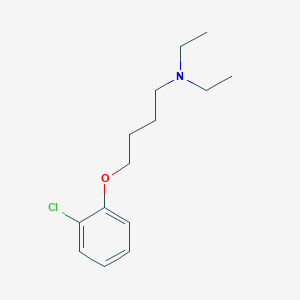
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine
Descripción general
Descripción
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine, also known as MDB or Methylenedioxybenzylamine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MDB is a derivative of the popular recreational drug, MDMA, and has been shown to possess similar properties in terms of its effects on the central nervous system. However, unlike MDMA, MDB has not been associated with the same level of neurotoxicity and has shown promise as a potential treatment for a variety of mental health disorders.
Mecanismo De Acción
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine is thought to exert its effects on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are known to play a key role in regulating mood and behavior, and their dysregulation has been linked to a variety of mental health disorders. By increasing the release of these neurotransmitters, 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine may be able to restore normal functioning in individuals with mood disorders.
Biochemical and Physiological Effects:
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which are common effects of stimulant drugs. Additionally, it has been shown to increase the release of certain hormones such as cortisol and prolactin, which are involved in the stress response. These effects suggest that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine may have potential as a treatment for conditions such as post-traumatic stress disorder (PTSD) and other stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of potential therapeutic applications. Additionally, it has not been associated with the same level of neurotoxicity as MDMA, which makes it a safer alternative for research purposes. However, one limitation of using 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine in laboratory experiments is that its effects on the body are not yet fully understood. Further research is needed to fully elucidate the mechanisms of action of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine and its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Additionally, its effects on the stress response suggest that it may have potential as a treatment for PTSD and other stress-related disorders. Further research is also needed to fully understand the mechanisms of action of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine and its potential side effects. Overall, 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine is a promising compound that has the potential to be developed into a safe and effective treatment for a variety of mental health disorders.
Aplicaciones Científicas De Investigación
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine was effective in reducing anxiety-like behavior in rats, suggesting that it may have anxiolytic properties. Another study found that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine was able to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation. These findings suggest that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine may have potential as a treatment for mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFOSYIWNBTWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CN)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)

![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)
![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795458.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)

![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)